1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
Description
1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a synthetic urea derivative characterized by a 3,4-dimethoxyphenyl group linked via a urea bridge to a 1-ethyl-substituted tetrahydroquinoline moiety. The compound’s structure combines electron-rich aromatic systems (due to methoxy groups) with a partially saturated heterocyclic ring, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-25-13-5-6-17-14-16(7-9-19(17)25)11-12-23-22(26)24-18-8-10-20(27-2)21(15-18)28-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFARPOAWHGROHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: The synthesis begins with the preparation of the tetrahydroquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
Introduction of the Ethyl Chain: The next step involves the alkylation of the tetrahydroquinoline intermediate with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.
Coupling with Dimethoxyphenyl Isocyanate: The final step involves the coupling of the ethylated tetrahydroquinoline intermediate with 3,4-dimethoxyphenyl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically targets the methoxy groups or the tetrahydroquinoline ring, leading to the formation of quinone or N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea functional group to an amine or the tetrahydroquinoline ring to a fully saturated quinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents for these reactions include halides or nucleophiles like thiols or amines, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted analogs of the original compound.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways or as a lead compound for drug discovery.
Medicine: In medicinal chemistry, the compound is evaluated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways. For example, it may inhibit kinases or proteases involved in cell signaling or metabolism.
Interaction with Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and influencing cellular responses. This can include interactions with G-protein coupled receptors or nuclear receptors.
Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of urea derivatives and heterocyclic amines. Below is a detailed comparison with key analogs based on structural and functional features:
Structural Analog: 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Key Differences: Substitution Pattern: The dimethoxy groups on the phenyl ring are at positions 2,3 (analog) vs. 3,4 (target compound). Tetrahydroquinoline Substituent: The analog features a 1-isobutyryl group (bulky acyl substituent), whereas the target compound has a 1-ethyl group. The ethyl group may reduce steric hindrance and improve metabolic stability compared to the labile isobutyryl ester .
- Hypothetical Pharmacokinetic Impact :
- The target compound’s ethyl group likely lowers molecular weight (MW: ~425 g/mol vs. ~467 g/mol for the analog) and logP, favoring better bioavailability.
| Property | Target Compound | Analog (1-isobutyryl) |
|---|---|---|
| Phenyl Substitution | 3,4-Dimethoxy | 2,3-Dimethoxy |
| Tetrahydroquinoline R | Ethyl | Isobutyryl |
| Molecular Weight (g/mol) | ~425 | ~467 |
| logP (Predicted) | ~3.2 | ~3.8 |
Research Findings and Hypotheses
- Metabolic Stability: The ethyl group on tetrahydroquinoline may reduce cytochrome P450-mediated oxidation compared to bulkier substituents like isobutyryl .
- Solubility: The 3,4-dimethoxyphenyl group’s electron-donating effects could improve water solubility relative to non-polar analogs.
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesizing available data from various studies and highlighting its pharmacological significance.
Chemical Structure
This compound features a complex structure characterized by:
- A dimethoxyphenyl group.
- A tetrahydroquinoline moiety.
- A urea functional group.
The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. The following sections delve into specific activities and findings from various studies.
Antitumor Activity
Several studies have reported on the antitumor properties of derivatives related to this compound. For instance:
-
Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibit significant growth inhibition against various cancer cell lines.
Compound Cell Line Growth Inhibition (%) 1 Mia PaCa-2 85 2 PANC-1 78 3 HepG2 70
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogens. Notably:
-
In Vitro Testing : The compound displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Recent studies have indicated that this compound may possess anti-inflammatory properties. Research involving animal models demonstrated a reduction in inflammatory markers when treated with the compound.
Case Studies and Research Findings
A comprehensive evaluation of related compounds has been conducted to understand structure-activity relationships (SAR). For example:
- SAR Analysis : Modifications to the dimethoxyphenyl and tetrahydroquinoline portions significantly influenced biological activity. Compounds with additional substitutions on the phenyl ring exhibited enhanced potency against specific cancer types.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the tetrahydroquinoline core through cyclization of substituted anilines with cyclic ketones under acidic conditions (e.g., HCl/EtOH, 60–80°C) .
- Step 2 : Introduction of the ethyl group via alkylation using ethyl iodide and a base (e.g., K₂CO₃ in DMF) at 50°C .
- Step 3 : Urea linkage formation by reacting an isocyanate intermediate (e.g., 3,4-dimethoxyphenyl isocyanate) with the amine-functionalized tetrahydroquinoline derivative in dry dichloromethane under inert atmosphere .
Key Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (±5°C), and stoichiometric ratios (1:1.2 for isocyanate:amine) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of methoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) and tetrahydroquinoline backbone (δ 1.2–2.8 ppm for ethyl and cyclohexene groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~450) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline moiety and urea linkage geometry .
- HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., IC₅₀ variations across assays)?
- Methodological Answer : Contradictions in activity data may arise from:
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) affects protonation states of the urea group, altering target binding .
- Target Selectivity : Off-target interactions (e.g., with kinase families) can be identified via kinome-wide profiling or computational docking (Autodock Vina) .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays, ensuring data consistency .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency against neurological targets?
- Methodological Answer :
- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to improve lipophilicity and blood-brain barrier penetration .
- Methoxyphenyl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,4-positions to enhance π-π stacking with receptor pockets .
- Urea Linker Alternatives : Test thiourea or carbamate analogs to assess hydrogen-bonding contributions to target engagement .
Experimental Workflow :
Synthesize analogs via parallel combinatorial chemistry.
Screen against primary neuronal cell lines (e.g., SH-SY5Y) and counter-screen for cytotoxicity (MTT assay).
Validate hits using electrophysiology (patch-clamp) for ion channel modulation .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp to predict logP (target <3.5), CYP450 inhibition (e.g., CYP3A4), and plasma protein binding .
- Metabolic Hotspot Analysis : Identify vulnerable sites (e.g., methoxy groups) via in silico metabolism simulations (Meteor Nexus). Introduce fluorination at labile positions to block oxidative degradation .
- Molecular Dynamics (MD) : Simulate compound-receptor complexes (e.g., NMDA receptors) to prioritize analogs with stable binding poses over 100 ns trajectories .
Data Analysis and Experimental Design
Q. What experimental designs are optimal for dose-response studies in vivo?
- Methodological Answer :
- Animal Models : Use transgenic mice (e.g., Alzheimer’s disease models) with oral dosing (1–10 mg/kg) and plasma exposure monitored via LC-MS/MS .
- Endpoint Selection : Combine behavioral assays (Morris water maze) with biomarker analysis (Aβ42 levels in CSF) .
- Statistical Power : Employ a randomized block design with n ≥ 8 per group and ANOVA followed by Tukey’s post hoc test .
Q. How to address solubility challenges during formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation, achieving >80% loading efficiency .
- Salt Formation : React the urea with hydrochloric acid to form a water-soluble hydrochloride salt (confirmed by FTIR and DSC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
